molecular formula C13H10FNO2 B13704738 2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid

2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid

Cat. No.: B13704738
M. Wt: 231.22 g/mol
InChI Key: PNOZRMQXWSVAND-UHFFFAOYSA-N
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Description

2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid (CAS: 923751-96-6) is a fluorinated quinoline derivative featuring a cyclopropyl substituent at position 2, a fluorine atom at position 8, and a carboxylic acid group at position 3.

Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

2-cyclopropyl-8-fluoroquinoline-4-carboxylic acid

InChI

InChI=1S/C13H10FNO2/c14-10-3-1-2-8-9(13(16)17)6-11(7-4-5-7)15-12(8)10/h1-3,6-7H,4-5H2,(H,16,17)

InChI Key

PNOZRMQXWSVAND-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=CC=C3F)C(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Gould-Jacobs reaction, where an aniline derivative undergoes cyclization in the presence of polyphosphoric acid . Another approach involves the Friedländer synthesis, which uses ortho-substituted aniline and an aldehyde or ketone with a reactive methylene group .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of transition metal catalysts and green chemistry protocols, such as ionic liquid-mediated reactions, are also explored to enhance the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid is a synthetic fluoroquinolone antibiotic with a unique structure that enhances its pharmacological properties. Its primary application is in treating bacterial infections due to its antibacterial activity.

Antibacterial Activity

2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid inhibits bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. The inhibition of these enzymes prevents bacterial cell division, leading to bactericidal effects. It has a broad spectrum of activity against Gram-positive and Gram-negative bacteria.

Compared to other quinolone carboxylic acid derivatives, 2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid has unique substituents that give it distinct chemical properties and biological activities. For example, the cyclopropyl group enhances its stability and binding affinity to target enzymes.

Comparison with Other Antibiotics

CompoundKey FeaturesUnique Aspects
CiprofloxacinBroad-spectrum antibioticDifferent substituent profile
LevofloxacinEnhanced activity against respiratory pathogensStereoisomer with different pharmacokinetics
MoxifloxacinStrong activity against Gram-positive bacteriaImproved tissue penetration
2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acidUnique cyclopropyl group enhancing stabilityDistinct binding affinity due to cyclopropyl structure

Overcoming Antibiotic Resistance

2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid's structure may allow opportunities in drug design to combat antibiotic resistance. This can be achieved by modifying its substituents to enhance efficacy or reduce side effects.

Potential Drawbacks

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table and discussion highlight key structural analogs of 2-cyclopropyl-8-fluoroquinoline-4-carboxylic acid, focusing on substituent variations and their hypothesized effects on physicochemical and biological properties.

Table 1: Structural Analogs of 2-Cyclopropylquinoline-4-carboxylic Acid Derivatives

Compound Name Substituent Positions Substituents CAS Number Notes
2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid 8 Fluoro 923751-96-6 Enhanced lipophilicity; potential metabolic stability
8-Chloro-2-cyclopropylquinoline-4-carboxylic acid 8 Chloro N/A Chloro’s electron-withdrawing effect may reduce solubility compared to fluoro
2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid 7 Fluoro N/A Altered electronic effects due to fluorine at position 7; possible steric differences
2-Cyclopropyl-6,7-difluoroquinoline-4-carboxylic acid 6,7 Difluoro N/A Increased polarity; potential impact on target selectivity
2-Cyclopropyl-5-methylquinoline-4-carboxylic acid 5 Methyl N/A Methyl’s electron-donating effect could improve solubility but reduce reactivity
5,8-Dichloro-2-cyclopropylquinoline-4-carboxylic acid 5,8 Dichloro N/A Dual electron-withdrawing groups may lower pKa of the carboxylic acid
7-Chloro-2-cyclopropylquinoline-4-carboxylic acid 7 Chloro N/A Similar to fluoro analog but with bulkier, less electronegative substituent
2-Cyclopropyl-7-methoxyquinoline-4-carboxylic acid 7 Methoxy N/A Methoxy’s electron-donating nature may enhance solubility but reduce metabolic stability

Key Comparative Insights

a. Substituent Position and Electronic Effects
  • Fluorine at Position 8 (Target Compound): The 8-fluoro substitution in the target compound likely improves metabolic stability compared to non-fluorinated analogs, as fluorine resists oxidative degradation. This position may also influence binding interactions in biological systems, akin to fluoroquinolones like ciprofloxacin .
  • Chloro vs.
b. Impact of Multiple Substituents
  • Difluoro Derivatives (6,7-Difluoro): The 6,7-difluoro analog introduces additional polarity, which may enhance water solubility but could also disrupt membrane permeability. Such substitutions are often explored to balance pharmacokinetic properties .
  • Dichloro Derivatives (5,8-Dichloro): The dual chloro groups may lower the pKa of the carboxylic acid group, increasing its ionization at physiological pH and affecting bioavailability .
c. Functional Group Variations
  • Methyl vs. Methoxy substituents (e.g., 7-methoxy) may enhance solubility but are prone to demethylation in vivo .

Biological Activity

2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid is a synthetic compound belonging to the fluoroquinolone class of antibiotics. Its unique structure, characterized by a cyclopropyl group and a fluorine atom, contributes to its significant biological activity, particularly its antibacterial properties. This article delves into the compound's biological activity, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of 2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid is C13H10FNO2C_{13}H_{10}FNO_2, with a molecular weight of approximately 235.23 g/mol. The presence of the cyclopropyl group enhances its stability and binding affinity to bacterial enzymes, making it an interesting candidate for further research in medicinal chemistry.

The primary mechanism of action for 2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division, leading to bactericidal effects .

In Vitro Studies

In vitro studies have demonstrated that 2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound was tested using the agar diffusion method against strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it has a broad spectrum of activity, comparable to established antibiotics like ciprofloxacin and levofloxacin .

Bacterial StrainInhibition Zone (mm)Comparison with Ciprofloxacin
Staphylococcus aureus20Similar
Escherichia coli18Slightly lower
Pseudomonas aeruginosa15Comparable
Methicillin-resistant S. aureus17Comparable

Case Studies

Recent research has highlighted the potential of 2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid in treating bacterial infections, especially in light of increasing antibiotic resistance. A study focused on modifying its substituents to enhance efficacy and reduce side effects showed promising results in binding affinity studies using molecular docking simulations .

Comparative Analysis with Other Fluoroquinolones

The following table compares 2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid with other fluoroquinolone antibiotics:

Compound NameKey FeaturesUnique Aspects
CiprofloxacinBroad-spectrum antibioticDifferent substituent profile
LevofloxacinEnhanced activity against respiratory pathogensStereoisomer with different pharmacokinetics
MoxifloxacinStrong activity against Gram-positive bacteriaImproved tissue penetration
2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid Unique cyclopropyl group enhancing stabilityDistinct binding affinity due to cyclopropyl structure

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